2-(2-(((1-Bromo-2-naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
Preparation Methods
The synthesis of 2-(2-(((1-Bromo-2-naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of 1-Bromo-2-naphthol: This is achieved by bromination of 2-naphthol.
Synthesis of 1-Bromo-2-naphthyl acetate: This involves the reaction of 1-Bromo-2-naphthol with acetic anhydride.
Preparation of carbohydrazide intermediate: This step involves the reaction of the acetate with hydrazine hydrate.
Final coupling reaction: The carbohydrazide intermediate is then reacted with 4-chlorobenzoic acid under specific conditions to yield the final product.
Chemical Reactions Analysis
2-(2-(((1-Bromo-2-naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the naphthyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-(((1-Bromo-2-naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(((1-Bromo-2-naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
2-(2-(((1-Bromo-2-naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with other similar compounds, such as:
- 4-(2-(((1-Bromo-2-naphthyl)oxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate
- 4-(2-(((1-Bromo-2-naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 4-(2-(((1-Bromo-2-naphthyl)oxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
CAS No. |
765291-61-0 |
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Molecular Formula |
C26H18BrClN2O4 |
Molecular Weight |
537.8 g/mol |
IUPAC Name |
[2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C26H18BrClN2O4/c27-25-21-7-3-1-5-17(21)11-14-23(25)33-16-24(31)30-29-15-19-6-2-4-8-22(19)34-26(32)18-9-12-20(28)13-10-18/h1-15H,16H2,(H,30,31)/b29-15+ |
InChI Key |
TZESWDSNKZGHAO-WKULSOCRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)N/N=C/C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NN=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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